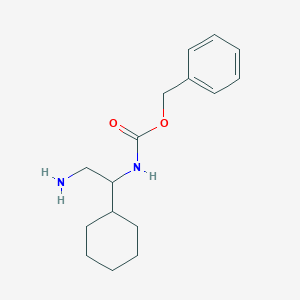

benzyl N-(2-amino-1-cyclohexylethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is a chemical compound with the molecular formula C16H24N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group, an amino group, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-amino-1-cyclohexylethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-1-cyclohexylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: this compound oxides.

Reduction: Benzyl N-(2-amino-1-cyclohexylethyl)amine.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(2-amino-1-cyclohexylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

- Benzyl N-(2-aminoethyl)carbamate

- Benzyl N-(2-amino-1-phenylethyl)carbamate

- Benzyl N-(2-amino-1-cyclopropylethyl)carbamate

Uniqueness

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.

Biological Activity

Benzyl N-(2-amino-1-cyclohexylethyl)carbamate, a compound with a complex structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzyl group linked to a carbamate moiety, which is further connected to an amino acid derivative. The compound's molecular formula is C15H22N2O2 with a molecular weight of approximately 278.35 g/mol. Its unique structural features contribute to its biological activity, particularly in drug design and development.

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of benzyl carbamates exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. The IC50 values for these compounds often fall within the range of 25 to 50 µM, indicating moderate cytotoxicity against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25.72 ± 3.95 |

| Drug 2 (related compound) | U87 | 45.2 ± 13.0 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assays suggest that it may exhibit antibacterial and antifungal activities against various pathogens, although specific data on its efficacy compared to existing antibiotics is still limited .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and transporters involved in cellular processes. For instance, studies have shown that certain derivatives inhibit human concentrative nucleoside transporters (hCNTs), which play a crucial role in nucleoside uptake and metabolism .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving tumor-bearing mice, the administration of a benzyl carbamate derivative resulted in significant tumor growth suppression compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated cells, suggesting that the compound may promote programmed cell death in cancerous tissues .

Case Study 2: Antimicrobial Screening

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains as well as fungal pathogens. Some derivatives demonstrated over 70% growth inhibition at concentrations as low as 32 µg/mL, indicating potential for development into new antimicrobial agents .

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound and its derivatives. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) Analysis : Identifying how modifications to the chemical structure influence efficacy and selectivity.

- In Vivo Evaluations : Conducting comprehensive animal studies to assess safety profiles and therapeutic windows.

Properties

IUPAC Name |

benzyl N-(2-amino-1-cyclohexylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c17-11-15(14-9-5-2-6-10-14)18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHYRTJICSXCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.